3-HDH-withanolide F

Description

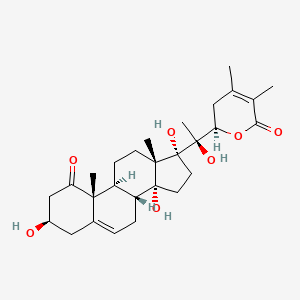

Structure

2D Structure

3D Structure

Properties

CAS No. |

87168-24-9 |

|---|---|

Molecular Formula |

C28H40O7 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

(2R)-2-[(1S)-1-hydroxy-1-[(3R,8R,9S,10R,13S,14R,17R)-3,14,17-trihydroxy-10,13-dimethyl-1-oxo-2,3,4,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H40O7/c1-15-12-22(35-23(31)16(15)2)26(5,32)28(34)11-10-27(33)20-7-6-17-13-18(29)14-21(30)25(17,4)19(20)8-9-24(27,28)3/h6,18-20,22,29,32-34H,7-14H2,1-5H3/t18-,19+,20-,22-,24+,25+,26+,27-,28-/m1/s1 |

InChI Key |

BQRGHHNBIPOTTJ-DVKLICRISA-N |

SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)CC(C5)O)C)C)O)O)O)C |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C[C@@H](C5)O)C)C)O)O)O)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)CC(C5)O)C)C)O)O)O)C |

Synonyms |

3 beta-hydroxy-2,3-dihydrowithanolide F 3-HDH-withanolide F 3-hydroxy-2,3-dihydrowithanolide F withanolide F, 3-hydroxy-2,3-dihydro- |

Origin of Product |

United States |

Isolation Methodologies and Advanced Structural Elucidation of 3 Hdh Withanolide F

Strategic Approaches for Isolation from Natural Sources, including Withania coagulans

The isolation of withanolides, including 3-HDH-withanolide F, from plant matrices typically involves a multi-step process that begins with extraction and proceeds through various chromatographic purification techniques. Withania coagulans has been identified as a source for this compound mdpi.comsapub.org.

Initial extraction of plant material, such as the fruits or aerial parts of W. coagulans, is commonly performed using organic solvents. Methanol (B129727) and ethanol (B145695) are frequently employed due to their efficacy in extracting a broad spectrum of secondary metabolites, including steroidal lactones mdpi.comsysrevpharm.orggoogle.com. For instance, a study on W. coagulans utilized a sequential extraction process, starting with hexane (B92381) to remove non-polar constituents, followed by further processing of the residual material sysrevpharm.org. Another approach involved obtaining chloroform (B151607) and n-butanol fractions from plant extracts, which were then subjected to further purification nih.gov.

Following the initial extraction, purification is achieved through chromatographic methods. Column chromatography, utilizing stationary phases such as silica (B1680970) gel, is a standard technique. Elution is typically performed with solvent systems of varying polarity, often employing gradients of hexane and ethyl acetate, or acetone (B3395972) and hexane, to separate compounds based on their differential affinities sysrevpharm.orgnih.govnepjol.info. Preparative High-Performance Liquid Chromatography (prep-HPLC) and Thin-Layer Chromatography (TLC) are also employed for finer purification and to confirm the purity of isolated compounds researchgate.net. The specific isolation of this compound has been reported from Withania coagulans mdpi.com, and studies on related withanolides from this species detail the use of these chromatographic techniques sysrevpharm.orgnih.govresearchgate.netglobalresearchonline.net.

Application of Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Once isolated, the precise chemical structure of this compound, like other withanolides, is elucidated using a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for determining the structure of withanolides. 1D NMR (¹H and ¹³C NMR) provides information about the types and numbers of protons and carbons, their chemical environments, and their connectivity through techniques like Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) nih.govmdpi.comresearchgate.netsemanticscholar.orgpsu.eduresearchgate.net. 2D NMR experiments, such as Correlation Spectroscopy (COSY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), are crucial for establishing proton-proton and proton-carbon connectivities, thereby mapping out the entire molecular skeleton and stereochemistry researchgate.netmdpi.comresearchgate.netpsu.eduresearchgate.netnih.gov.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), particularly Electrospray Ionization (ESI-MS), is vital for determining the exact molecular formula of the compound by providing accurate mass measurements nih.govresearchgate.netmdpi.comresearchgate.netsemanticscholar.orgnih.govnih.gov. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by fragmenting the molecule and analyzing the resulting ions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (–OH) and carbonyl (C=O) groups, by detecting their characteristic vibrational frequencies nih.govmdpi.comsemanticscholar.org.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly useful for identifying conjugated systems or chromophores nih.gov.

X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction analysis provides definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry researchgate.netpsu.eduresearchgate.netnih.govthieme-connect.comresearchgate.net. While not always feasible, it serves as the gold standard for structural confirmation.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy is employed to determine the absolute configuration of chiral molecules, complementing NMR data mdpi.comresearchgate.netsemanticscholar.orgnih.gov.

These techniques, often used in combination, have been instrumental in characterizing various withanolides, including those from Withania species nih.govresearchgate.netmdpi.comresearchgate.netsemanticscholar.orgpsu.edunih.govnih.gov.

Investigating Chemodiversity and Tissue-Specific Distribution of this compound in Plants

Withanolides exhibit significant chemodiversity, meaning their presence, type, and concentration can vary considerably among different plant species, cultivars, geographical locations, and even within different tissues of the same plant. Studies on Withania species have highlighted these variations.

In Withania somnifera, withanolides are known to be distributed differentially across various plant organs. While roots have traditionally been the primary focus due to their use in Ayurvedic medicine, leaves have been found to accumulate higher concentrations of certain withanolides, such as withaferin A and withanone (B1683312) researchgate.nettandfonline.comnih.govmdpi.com. Conversely, compounds like withanolide A and withanolide D are reported to be more abundant in roots tandfonline.com. This tissue-specific accumulation is thought to be regulated by the differential expression of genes involved in the withanolide biosynthetic pathway, including cytochrome P450s, methyltransferases, and glycosyltransferases tandfonline.complos.orgnih.gov.

While specific tissue distribution data for this compound is not extensively detailed in the provided search results, it is understood that withanolides, in general, are present in various parts of Withania species, including roots, leaves, and fruits mdpi.commdpi.com. Research into the chemodiversity of W. coagulans has identified various withanolides, including those related to this compound, suggesting that its distribution patterns would follow the general trend of withanolide accumulation within this species mdpi.comsapub.orgnih.govresearchgate.netglobalresearchonline.net. Factors such as environmental conditions, chemotype, and developmental stage of the plant can influence the biosynthesis and accumulation of specific withanolides in different tissues researchgate.nettandfonline.comnih.gov.

Compound List

this compound

3 β-Hydroxy-2, 3-dihydro-withanolide F

3F-hydroxy-2, 3 dihydro-withanolide F

Withanolide A

Withanolide B

Withanolide D

Withanolide E

Withanolide F

Withanolide H

Withanolide M

Withanolide N

Withanolide O

Withanolide P

Withanolide T

Withanolide U

Withaferin A

Withanone

Withaoxylactone

Withasomnin

Withasomidienone

Withasomniferin A

Withacoagulin A

Withacoagulin B

Withacoagulin C

Withacoagulin D

Withacoagulin E

Withacoagulin F

Withacoagulin G

Withacoagulin H

Withacoagulin I

Withacoagin

Withaperuvin C

Withanoside IV

Withanoside V

Withanoside VI

Withanoside XII

Withanoside XIIa

Withanolide glycosides

Withaphysalins

Acnistins

Perculactones

Jabrols

Daromatic WTDs

Sitoindosides

Physalins

Withanolid J

Ajugin E

Withacogulanoside-B

27-hydroxywithanolide I

Withametelin L

Withawrightolide

Trechonolide A

Jaborosalactone 39

2,3-dihydrotrechonolide A

2,3-dihydro-21-hydroxytrechonolide A

Physachenolide D

Coagulansin A

Withanolide D (13)

2,3-dihydrowithanolide D (15)

17-hydroxy-27-deoxy withaferin A

27-hydroxy withanolide B

27-deoxywithaferin A

17-hydroxy withaferin A

27-hydroxy withanone

Withasomnin

Iso-sominolide

Sominone

Withaoxylactone

Somnifericin

Witaperuvina C

Fiperunolida F

1,2-di-O-palmitoil-3-O-(6´´´-sulfo-α-D-quinovopiranosil)-glicerol

Ácido vacénico

1,3 dicaproil, 2-vacenoil-glicerol

Vacenolimonoglicérido

β-sitosterol glucósido

Withaferin (3β-hydroxy-2, 3 dihydro-withanolide F)

Biosynthesis and Metabolic Engineering of 3 Hdh Withanolide F

Delineation of the Withanolide Biosynthetic Pathways (Mevalonate and Methylerythritol Phosphate (B84403) Pathways)

Withanolides are derived from isoprenoid precursors, which are synthesized through two major, independently operating pathways in plants: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway (also known as the deoxyxylulose pathway, DOXP) researchgate.netoup.comresearchgate.netnih.govfrontiersin.orgtandfonline.comresearchgate.netfrontiersin.org. These pathways ultimately produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental C5 building blocks for all isoprenoids researchgate.netresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org.

The MVA pathway, occurring in the cytosol, begins with the condensation of acetyl-CoA molecules, leading to the formation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), a key intermediate researchgate.netfrontiersin.orgfrontiersin.orgnih.gov. The MEP pathway, located in plastids, starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP) nih.govfrontiersin.orgtandfonline.comnih.gov. Both pathways converge to supply IPP and DMAPP, which are then assembled into longer isoprenoid chains researchgate.netresearchgate.netfrontiersin.orgresearchgate.net.

For withanolide biosynthesis, these C5 units are channeled into the synthesis of a C30 triterpenoid (B12794562) precursor, squalene (B77637), which is subsequently epoxidized to 2,3-oxidosqualene (B107256) researchgate.netfrontiersin.orgbiorxiv.orgnih.govcimap.res.in. This is a crucial branching point where the universal sterol biosynthesis pathway diverges to produce intermediates believed to be direct precursors for withanolides oup.comresearchgate.netfrontiersin.orgbiorxiv.orgtandfonline.comnih.govcimap.res.in. Specifically, 24-methylene cholesterol has been identified as a central intermediate in the metabolic route toward withanolide biosynthesis frontiersin.orgtandfonline.comnih.gov. Comparative analyses suggest that the MVA pathway plays a more significant role in providing the substrate flux for withanolide biosynthesis compared to the MEP pathway researchgate.netoup.com.

Identification and Characterization of Key Enzymatic Steps in 3-HDH-withanolide F Formation

The synthesis of this compound involves a series of enzymatic transformations, many of which are common to the broader withanolide biosynthetic pathway. Key enzymes identified or implicated in these processes include:

3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR): This enzyme catalyzes the conversion of HMG-CoA to mevalonate, marking a rate-limiting step in the cytosolic MVA pathway. Its expression levels have shown a positive correlation with withanolide accumulation in W. somnifera root tissue, suggesting its significant role in providing precursors nih.govfrontiersin.orgfrontiersin.orgnih.gov.

Squalene synthase (SQS): SQS catalyzes the head-to-tail condensation of farnesyl pyrophosphate (FPP) to form squalene, the linear C30 triterpenoid precursor researchgate.netfrontiersin.orgnih.govcimap.res.in. Studies have investigated the significance of SQS in withanolide biosynthesis, with overexpression of SQS in W. somnifera cell lines leading to increased withanolide content tandfonline.comnih.gov.

Cycloartenol (B190886) synthase (CAS): CAS is responsible for the cyclization of squalene 2,3-epoxide to cycloartenol, a key step in the synthesis of steroidal skeletons that serve as precursors for withanolides researchgate.netnih.govnih.govcimap.res.innih.gov.

Cytochrome P450 enzymes (CYPs): Various Cytochrome P450 monooxygenases are crucial for the oxidative modifications and functionalization of steroidal intermediates, leading to the formation of the characteristic withanolide structure. Recent research has identified specific CYP enzymes, such as CYP87G1, CYP88C7, and CYP749B2, involved in forming lactone ring-containing intermediates, and CYP88C10 in conjunction with a sulfotransferase in the A-ring formation of withanolides nih.govbiorxiv.orgnih.gov. These enzymes are vital for introducing hydroxyl groups and other modifications necessary for the final withanolide structure.

Molecular Mechanisms and Regulatory Genes Modulating this compound Production

The production of this compound and other withanolides is modulated by intricate molecular mechanisms involving regulatory genes and environmental factors nih.govtandfonline.comnih.gov. Transcriptional regulation plays a significant role, with studies identifying transcription factors that influence the expression of genes involved in the withanolide biosynthetic pathway researchgate.netresearchgate.netcimap.res.in. For instance, MYB family transcription factors, WsMYBL1 and WsMYBL2, have been implicated as negative regulators of withanolide biosynthesis in W. somnifera researchgate.net. Conversely, WRKY transcription factors, such as WsWRKY1, have been shown to positively regulate the biosynthesis of triterpenoids, including withanolides, by binding to promoter regions of genes like squalene synthase and squalene epoxidase cimap.res.in.

Environmental factors and external stimuli, such as elicitors, can also profoundly impact withanolide production. Elicitors are compounds that trigger defense responses in plants, often leading to the enhanced accumulation of secondary metabolites tandfonline.comnih.govplos.org. Studies have tested various elicitors, including chitosan, cadmium chloride, and aluminium chloride, to boost withanolide production in W. somnifera cell cultures plos.orgnih.gov. These treatments can activate signaling pathways that upregulate the expression of genes involved in the withanolide biosynthetic pathway nih.govtandfonline.comnih.govplos.org.

Biotechnological Interventions for Enhanced this compound Production

To meet the growing demand for withanolides, various biotechnological approaches are being explored to enhance their production, circumventing the limitations of traditional cultivation nih.govfrontiersin.orgtandfonline.com. These interventions aim to optimize yields through plant cell and tissue culture techniques, genetic engineering, and advanced 'omics' approaches.

In vitro cell and hairy root cultures: Plant cell suspension cultures and hairy root cultures offer controlled environments for the production of secondary metabolites nih.govfrontiersin.orgtandfonline.complos.org. Studies have demonstrated that elicitation and precursor feeding strategies in cell suspension cultures can significantly increase the accumulation of various withanolides, including withanolide A, withanolide B, and withaferin A plos.orgnih.gov. Hairy root cultures, induced by Agrobacterium rhizogenes, are known for their genetic stability and high production of secondary metabolites, making them a promising platform for withanolide biosynthesis nih.govtandfonline.com.

Genetic transformation and metabolic engineering: Genetic engineering approaches, such as the overexpression of key biosynthetic genes (e.g., squalene synthase), have been employed to enhance withanolide content in W. somnifera cell lines tandfonline.com. Metabolic engineering, which involves the targeted modification of metabolic pathways, is a powerful tool for increasing the flux towards desired compounds. Yeast metabolic engineering has also emerged as a strategy to elucidate and reconstitute withanolide biosynthetic pathways in heterologous hosts, facilitating scalable production biorxiv.org.

Multi-omics approaches: The integration of genomics, transcriptomics, proteomics, and metabolomics (multi-omics) provides a holistic understanding of the withanolide biosynthetic pathway and its regulation researchgate.netfrontiersin.orgtandfonline.comnih.gov. Genome sequencing and transcriptome analysis have led to the identification of gene clusters and specific genes encoding enzymes involved in withanolide synthesis, paving the way for targeted metabolic engineering efforts biorxiv.org.

Preclinical Biological Activities and Molecular Mechanistic Investigations of 3 Hdh Withanolide F

Anti-inflammatory Actions and Modulation of Cellular Signaling Pathways (e.g., NF-κB, Nrf2 pathways, inflammasome complex) in Preclinical Models

3β-Hydroxy-2,3-dihydrowithanolide F (3-HDH-withanolide F) has demonstrated significant anti-inflammatory effects in preclinical studies. Research indicates that withanolides, the class of compounds to which this compound belongs, exert their anti-inflammatory action by targeting key signaling pathways involved in the inflammatory response. nih.gov One of the primary mechanisms is the inhibition of the nuclear factor kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govmdpi.com By suppressing NF-κB activation, withanolides can effectively dampen the inflammatory cascade. nih.govnih.gov

Furthermore, withanolides have been shown to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov The Nrf2 pathway is a critical regulator of the cellular antioxidant response. nih.gov Activation of Nrf2 leads to the production of antioxidant and cytoprotective enzymes that help to mitigate oxidative stress, a key component of chronic inflammation. nih.govmdpi.com Some withanolides activate the Nrf2 pathway by interacting with Keap1, a protein that targets Nrf2 for degradation, thereby allowing Nrf2 to accumulate and translocate to the nucleus to initiate the transcription of antioxidant genes. nih.gov

Withanolides also affect the inflammasome complex, a multiprotein platform that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β. nih.govmdpi.com The NLRP3 inflammasome is a well-studied example, and its activation is often linked to oxidative stress. mdpi.com By enhancing antioxidant defenses through Nrf2 activation, withanolides can indirectly inhibit NLRP3 inflammasome activation. mdpi.com Some studies suggest that Nrf2 may also directly suppress the transcription of genes associated with the NLRP3 inflammasome. mdpi.com

Anticancer and Cytotoxic Effects in In Vitro and In Vivo Preclinical Oncology Models

This compound has been reported to possess anti-tumor activity. sapub.org Withanolides, as a group, have been extensively studied for their anticancer and cytotoxic effects in a variety of preclinical cancer models. frontiersin.orgjelsciences.com

A key mechanism through which withanolides exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. sapub.orgnih.gov Studies on various withanolides have shown that they can trigger apoptosis through the intrinsic pathway, which involves the mitochondria. sapub.org This often includes the release of cytochrome c and the subsequent activation of caspases, a family of proteases that execute the apoptotic process. sapub.org For instance, withaferin A has been shown to induce apoptosis by cleaving PARP and caspase-3 and suppressing anti-apoptotic proteins like Bcl-2. nih.gov

In addition to apoptosis, withanolides can induce cell cycle arrest, which is another mechanism to halt the proliferation of cancer cells. nih.govarchivesofmedicalscience.com For example, withaferin A has been observed to cause an accumulation of cells in the subG1 phase of the cell cycle, indicative of apoptosis, and can also induce G2/M cell cycle arrest. sapub.orgnih.gov Other withanolides, such as 4β-hydroxywithanolide E, have been shown to induce G0/G1 cell cycle arrest at low concentrations. nih.gov This arrest of the cell cycle prevents cancer cells from dividing and proliferating. archivesofmedicalscience.com

Withanolides have demonstrated the ability to inhibit the proliferation of various human cancer cell lines. sapub.orgnih.gov This anti-proliferative activity is a cornerstone of their anticancer potential. sapub.org The mechanism behind this often involves the suppression of pathways that promote cell growth and division. sapub.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.gov Several withanolides, including withaferin A, have been identified as potent inhibitors of angiogenesis. nih.govdovepress.com They can suppress the expression of key angiogenic factors like vascular endothelial growth factor (VEGF). dovepress.com The anti-angiogenic effects of withaferin A have been demonstrated in both in vitro and in vivo models. nih.gov This inhibition of angiogenesis can effectively starve tumors and limit their growth and spread. dovepress.com

The anticancer activity of withanolides stems from their ability to interact with and modulate the function of various molecular targets that are critical for cancer cell survival and proliferation. nih.gov

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. nih.govnih.gov Several withanolides have been shown to bind directly to Hsp90, inhibiting its chaperone activity. nih.gov This leads to the degradation of Hsp90 client proteins, such as Akt and Cdk4, through the proteasome-dependent pathway, ultimately inducing apoptosis in cancer cells. nih.govnih.gov

Akt: The Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. It is often hyperactivated in many types of cancer. Withanolides can suppress the Akt pathway, contributing to their anticancer effects. dovepress.comnih.gov Inhibition of Hsp90 by withanolides directly leads to the degradation of Akt. nih.govnih.gov

JNK and p38MAPK: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38MAPK) pathways are stress-activated protein kinase pathways that can have both pro- and anti-tumorigenic roles depending on the cellular context. Some studies on related compounds have shown modulation of these pathways.

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in cancer and inflammatory conditions. nih.govnih.gov It plays a role in producing prostaglandins, which can promote inflammation and cancer cell growth. nih.gov Some withanolides have been shown to downregulate the expression of COX-2, which may contribute to their anti-inflammatory and anticancer properties. nih.govfrontiersin.org

Hepatoprotective Mechanisms in Experimental Models (e.g., against CCl4-induced injury)

This compound has been studied for its protective effects against liver damage. sapub.org In experimental models of liver injury induced by carbon tetrachloride (CCl4), a well-known hepatotoxin, this compound demonstrated a protective effect. sapub.org CCl4 induces liver damage primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and ultimately, hepatocyte necrosis. nih.govmdpi.com

The hepatoprotective mechanism of compounds like this compound often involves enhancing the liver's antioxidant defense systems. nih.govnih.gov This can include preserving the levels of endogenous antioxidants such as glutathione (B108866) (GSH) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which are typically depleted by CCl4. nih.govmdpi.comresearchgate.net By bolstering these antioxidant defenses, the compound can neutralize the harmful ROS produced from CCl4 metabolism and reduce cellular damage. nih.gov

Furthermore, the protective effect of withanolides in CCl4-induced hepatotoxicity may also be linked to their anti-inflammatory properties, as inflammation is a key component of the damage process. mdpi.comfrontiersin.org By reducing inflammation and oxidative stress, this compound can help preserve the structural and functional integrity of hepatocytes. sapub.orgnih.gov

Immunomodulatory Properties and Effects on Lymphocyte and Macrophage Responses

Withanolides, including those found in Withania coagulans, have been shown to possess immunomodulatory properties, meaning they can modify the activity of the immune system. nih.govsapub.org These effects are often demonstrated by their impact on key immune cells such as lymphocytes and macrophages. jfrm.rufptt.ru

In preclinical studies, certain withanolides have been shown to inhibit the proliferation of both T cells and B cells, which are the primary cells of the adaptive immune response. sapub.org For example, coagulin-H, a withanolide, was found to have a powerful inhibitory effect on lymphocyte proliferation. sapub.org This suppression of lymphocyte activation can be beneficial in conditions where the immune response is overactive. nih.gov

The immunomodulatory effects of withanolides are often linked to their ability to influence cytokine production. nih.gov For example, some withanolides can inhibit the production of Th1 cytokines like IL-2, further demonstrating their capacity to regulate immune responses. sapub.org

Data Tables

Table 1: Preclinical Biological Activities of this compound and Related Withanolides

| Biological Activity | Model/System | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | In vivo (rats) | 3β-Hydroxy-2,3-dihydrowithanolide F showed significant anti-inflammatory effects. | sapub.org |

| In vitro/In vivo | Withanolides inhibit the NF-κB pathway. | nih.govnih.gov | |

| In vitro/In vivo | Withanolides modulate the Nrf2 antioxidant pathway. | nih.govnih.gov | |

| In vitro | Withanolides can affect inflammasome activation. | nih.govmdpi.com | |

| Anticancer | General | 3β-Hydroxy-2,3-dihydrowithanolide F reported to have anti-tumor activity. | sapub.org |

| In vitro (Leukemia cells) | Withanolides induce apoptosis via mitochondria and caspase activation. | sapub.org | |

| In vitro (Colorectal cancer cells) | Withaferin A induces apoptosis and cell cycle arrest. | nih.gov | |

| In vitro (Various cancer cell lines) | Withanolides inhibit cell proliferation. | sapub.orgnih.gov | |

| In vivo/In vitro | Withaferin A exhibits potent anti-angiogenic activity. | nih.gov | |

| Hepatoprotective | In vivo (CCl4-induced liver injury in rats) | 3β-Hydroxy-2,3-dihydrowithanolide F showed a protective effect against hepatotoxicity. | sapub.org |

| Immunomodulatory | In vitro (T and B cells) | Withanolides from W. coagulans inhibited Con A-induced T cell and LPS-induced B-cell proliferation. | sapub.org |

| In vitro (Lymphocytes) | Coagulin-H demonstrated a powerful inhibitory effect on lymphocyte proliferation. | sapub.org |

Table 2: Molecular Targets of Withanolides in Cancer

| Molecular Target | Effect of Withanolide | Consequence | Reference(s) |

|---|---|---|---|

| Hsp90 | Binds to and inhibits chaperone activity. | Degradation of client proteins (e.g., Akt, Cdk4), leading to apoptosis. | nih.govnih.gov |

| Akt | Suppresses pathway activation, often via Hsp90 inhibition. | Inhibition of cell survival and proliferation. | dovepress.comnih.govnih.gov |

| COX-2 | Downregulates expression. | Reduction of inflammation and potentially cancer cell growth. | nih.govfrontiersin.org |

| NF-κB | Suppresses activation. | Inhibition of pro-inflammatory and pro-survival gene expression. | nih.govnih.govsapub.org |

Neuroprotective and Neurogenerative Effects in Cellular and Animal Models

The potential of withanolides, a group of naturally occurring steroids to which this compound belongs, to combat neurodegenerative diseases is an area of growing scientific interest. mdpi.comnih.gov Extracts of Withania somnifera, a primary source of withanolides, have demonstrated a range of therapeutic effects, including anti-inflammatory, anti-diabetic, and hepatoprotective activities. mdpi.comnih.gov Of particular significance are its potential benefits against neurodegenerative conditions, as current treatments often only manage symptoms without halting disease progression. mdpi.comnih.gov

Research has highlighted the neuroprotective capabilities of Withania somnifera in various models of neurodegenerative diseases. frontiersin.orgijpsjournal.com In models of Alzheimer's disease, it has been shown to counteract amyloid-induced toxicity and inhibit acetylcholinesterase activity. frontiersin.org For Parkinson's disease, treatment has offered dopaminergic neuroprotection and a reduction in oxidative stress. frontiersin.org Similarly, in Huntington's disease models, it has been observed to decrease neuronal damage. frontiersin.org These neuroprotective effects are largely attributed to the antioxidant and anti-inflammatory properties of its constituent compounds, including withanolides. frontiersin.orgijpsjournal.com

Studies focusing on specific withanolides have provided further insight into these mechanisms. For instance, withanolide A has been shown to promote the regeneration of neurites (axons and dendrites) and the reconstruction of synapses in cultured rat cortical neurons that were damaged. nih.govnih.gov This is significant because neuritic atrophy and synaptic loss are major contributors to the cognitive decline seen in conditions like Alzheimer's disease. nih.gov In animal models, withanolide A was able to reverse memory deficits and restore the density of axons, dendrites, and synapses in the cerebral cortex and hippocampus. nih.govnih.gov This suggests that certain withanolides could be valuable candidates for therapies aimed at reconstructing neuronal networks. nih.govnih.gov

The molecular mechanisms underlying these neurogenerative effects are complex and involve various signaling pathways. Axon regeneration, for example, is influenced by pathways such as mTOR-S6, cAMP, and JAK-STAT3. mdpi.com The process is also dependent on the degradation of the extracellular matrix to allow for axonal growth. glycoforum.gr.jp Furthermore, the regulation of microtubule dynamics, crucial for neurite outgrowth, is a key area of investigation, with proteins like spastin and the 14-3-3 protein family playing important roles. elifesciences.org

Table 1: Summary of Neuroprotective and Neurogenerative Effects of Withanolides

| Effect | Model System | Key Findings | Potential Mechanism |

| Dendritic and Axon Regeneration | Cultured rat cortical neurons damaged by Aβ(25-35) | Withanolide A induced significant regeneration of both axons and dendrites. nih.govnih.gov | Reconstruction of neuronal networks. nih.govnih.gov |

| Synapse Re-establishment | Cultured rat cortical neurons damaged by Aβ(25-35) | Withanolide A led to the reconstruction of pre- and postsynapses. nih.govnih.gov | Reconstruction of neuronal networks. nih.govnih.gov |

| Neuroprotection against Amyloid Toxicity | Alzheimer's disease models | Reversal of amyloid-induced toxicity. frontiersin.org | Antioxidant and anti-inflammatory effects. frontiersin.org |

| Dopaminergic Neuroprotection | Parkinson's disease models | Provided dopaminergic neuroprotection and reduced oxidative stress. frontiersin.org | Antioxidant and anti-inflammatory effects. frontiersin.org |

Antimicrobial Spectrum and Proposed Mechanisms of Action

Extracts from the Withania genus, which are rich in withanolides, have demonstrated a broad spectrum of antimicrobial activity. researchgate.netnih.gov These extracts have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.netmdpi.com The antimicrobial properties of withanolides are a significant area of research, as there is a growing need for new antimicrobial agents. nih.gov

Specifically, withanolide extracts have been tested against a range of pathogenic bacteria and fungi. nepjol.infocabidigitallibrary.org For example, a withanolide isolated from the roots of Withania somnifera, designated WS-1, showed antibacterial activity against several bacteria at a minimum inhibitory concentration (MIC) of 2 mg/ml or higher. nepjol.info Another study found that a withanolide extract was effective against E. coli and Pseudomonas species. cabidigitallibrary.org

In terms of antifungal activity, withanolide extracts have shown inhibitory effects against pathogenic fungi such as Fusarium oxysporum and Alternaria brassicae. cabidigitallibrary.org The mycelial growth of fungi like Fusarium culmorum and Rhizoctonia solani has also been significantly inhibited by wood treated with Withania somnifera fruit extract. mdpi.com

The proposed mechanisms of action for the antimicrobial effects of withanolides are thought to be multifaceted. The presence of a 5β,6β-epoxide group in ring B and an α,β-unsaturated ketone in ring A of the withanolide structure are considered important for their biological activity. nih.gov These features are believed to contribute to their ability to disrupt microbial cellular processes.

Table 2: Antimicrobial Activity of Withanolide Extracts

| Microorganism | Type | Observed Effect | Source of Withanolide |

| Escherichia coli | Bacterium | Inhibition of growth. cabidigitallibrary.org | Roots of Withania somnifera |

| Pseudomonas solanacearum | Bacterium | Inhibition of growth. cabidigitallibrary.org | Roots of Withania somnifera |

| Proteus vulgaris | Bacterium | Inhibition of growth. cabidigitallibrary.org | Roots of Withania somnifera |

| Fusarium oxysporum | Fungus | Inhibition of growth with a MIC of 4826.25 ppm. cabidigitallibrary.org | Roots of Withania somnifera |

| Alternaria brassicae | Fungus | Inhibition of growth with a MIC of 4474.22 ppm. cabidigitallibrary.org | Roots of Withania somnifera |

| Fusarium culmorum | Fungus | Mycelial inhibition of 84.07% at 3% extract concentration. mdpi.com | Fruits of Withania somnifera |

| Rhizoctonia solani | Fungus | Mycelial inhibition of 67.03% at 3% extract concentration. mdpi.com | Fruits of Withania somnifera |

Anti-hyperglycemic and Metabolic Regulatory Effects

Withanolides and extracts of Withania somnifera have shown potential in managing hyperglycemia and regulating metabolic processes. nih.govresearchgate.net These effects are relevant to the management of type 2 diabetes mellitus, a condition characterized by high blood glucose levels. mdpi.com The mechanisms behind these effects are believed to involve enhancing insulin (B600854) sensitivity and modulating glucose and lipid metabolism. researchgate.netnih.gov

The molecular mechanisms underlying these effects are thought to involve multiple pathways. For instance, some natural compounds can enhance insulin secretion, reduce apoptosis of pancreatic β-cells, and improve hyperglycemia by regulating glucose metabolism in the liver. nih.gov They can also reduce insulin resistance and inflammation in muscle and fat tissues, and increase glucose uptake in skeletal muscle and adipose tissue. nih.gov Some compounds may also act as α-glucosidase inhibitors, which slow down the absorption of carbohydrates from the intestine. mdpi.com

In hypercholesterolemic animal models, Withania extracts have been shown to decrease total plasma lipid levels while increasing high-density lipoprotein (HDL) levels. researchgate.net This suggests a beneficial effect on lipid metabolism, which is often dysregulated in metabolic disorders.

Table 3: Anti-hyperglycemic and Metabolic Effects of Withanolides

| Effect | Model System | Key Findings | Potential Mechanism |

| Anti-hyperglycemic | Animal models of diabetes | Restoration of blood glucose and HbA1c levels. researchgate.net | Enhanced insulin sensitivity, modulation of glucose metabolism. researchgate.netnih.gov |

| Hypolipidemic | Hypercholesterolemic animal models | Decreased total plasma lipids, increased HDL. researchgate.net | Modulation of lipid metabolism. researchgate.net |

| Metabolic Regulation | In vitro and in vivo models | Improved overall metabolic parameters. researchgate.net | Regulation of glucose and lipid homeostasis. nih.gov |

Other Preclinical Pharmacological Activities

Beyond the specific effects detailed above, this compound and related withanolides have been investigated for a range of other pharmacological activities, including cardiovascular and anti-stress or adaptogenic properties. nih.govnih.gov

In terms of cardiovascular effects, one study on a withanolide isolated from Withania coagulans fruits, identified as 3-β-hydroxy-2,3-dihydrowithanolide F, reported a moderate drop in blood pressure in dogs. sapub.orgijpp.com This hypotensive effect was blocked by atropine, suggesting a potential mechanism of action. ijpp.com The same compound produced myocardial depressant effects in rabbit Langendorff preparations. sapub.orgijpp.com However, in perfused frog hearts, it exhibited mild positive inotropic and chronotropic effects. ijpp.com These varied results highlight the complex nature of the cardiovascular effects of withanolides, which can differ depending on the specific compound and the experimental model used.

Table 4: Other Preclinical Pharmacological Activities of Withanolides

| Pharmacological Activity | Model System | Key Findings | Potential Mechanism |

| Cardiovascular Effects | Dogs, Rabbits, Frogs | Moderate drop in blood pressure (dogs); myocardial depressant effects (rabbits); mild positive inotropic and chronotropic effects (frogs). sapub.orgijpp.com | Varied depending on the model; hypotensive effect in dogs blocked by atropine. ijpp.com |

| Anti-stress/Adaptogenic Properties | Humans, Animal models | Reduction in cortisol levels, mitigation of anxiety. ijrpp.com | Regulation of the hypothalamic-pituitary-adrenal (HPA) axis. ijrpp.com |

Structure Activity Relationship Sar Studies of 3 Hdh Withanolide F and Its Analogs

Elucidation of Specific Structural Motifs Correlating with Biological Potency and Selectivity

SAR studies on a wide array of withanolides have identified several key structural motifs that are critical for their biological activities, particularly their cytotoxic effects. researchgate.net The presence or absence of these features in 3-HDH-withanolide F provides insight into its specific biological profile.

A-ring enone : A recurring and vital feature for the cytotoxicity of many potent withanolides, such as Withaferin A, is the presence of a Δ²-1-oxo-functionality (an α,β-unsaturated ketone) in ring A. researchgate.netnih.gov This electrophilic center is believed to react with nucleophilic residues, like cysteine, on target proteins via a Michael addition reaction. nih.gov The compound this compound, as its name "3-hydroxy-2,3-dihydro" indicates, lacks this A-ring double bond. niscpr.res.in The saturation of the C2-C3 bond and the presence of a hydroxyl group at C-3 means it cannot function as a Michael acceptor in the same way, which may explain differences in its activity profile compared to withanolides possessing the enone system.

C-5(6)-epoxy functional group : The 5β,6β-epoxide in ring B is another structural element consistently associated with high biological potency. nih.govnih.gov This strained three-membered ring is essential for the cytotoxic and heat shock-inducing activities observed in many withanolides. researchgate.net Cleavage of the epoxide or its conversion to a thioepoxide can lead to a significant reduction in cytotoxicity. researchgate.net The presence of this epoxy group is a key contributor to the molecule's ability to bind to target proteins and exert its effects. nih.gov

Hydroxyl group positions : The position and stereochemistry of hydroxyl groups significantly modulate biological activity. For instance, while a hydroxyl group at C-4 in the A ring has been shown to contribute to the inhibition of cell viability, the introduction of a β-hydroxyl group at C-12 has been found to reduce cytotoxicity. researchgate.netnih.gov In this compound, the key feature is the 3β-hydroxy group, which arises from the reduction of the A-ring enone system found in other withanolides. The specific influence of this group, in the absence of the C2-C3 double bond, is a distinguishing feature of its SAR profile.

Computational Chemistry and Molecular Docking Analyses for Ligand-Target Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into how this compound and its analogs interact with specific biological targets at the molecular level. These in silico approaches help to predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Interaction with vimentin (B1176767) protein : Vimentin, an intermediate filament protein, is a known target for some withanolides. Molecular docking studies have been performed to investigate the interaction between various withanolides and vimentin. In one such study involving 25 different withanolides, this compound (PubChem CID: 135887) was identified as having the highest binding affinity for the vimentin protein. researchgate.netresearchgate.net This suggests a strong potential for this compound to modulate vimentin function.

Interaction with SARS-CoV-2 Mpro : The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication and a prime target for antiviral drug development. nih.govuniv.kiev.ua Molecular docking studies have explored the potential of withanolides to inhibit Mpro. While direct docking results for this compound are not specified, studies on close analogs are informative. For example, 27-hydroxywithanolide F demonstrated a very high binding energy of -11.5 kcal/mol with Mpro. nih.gov Other withanolides, such as Withanoside V, have also shown strong binding affinities and stable interactions with the active site of Mpro, suggesting that this class of compounds, potentially including this compound, could act as Mpro inhibitors. researchgate.net

Interaction with ACE2 : The angiotensin-converting enzyme 2 (ACE2) is the host cell surface receptor that the SARS-CoV-2 virus uses for entry. nih.govnih.gov Inhibiting the interaction between the viral spike protein and ACE2 is a key therapeutic strategy. Computational analyses have been conducted to evaluate the potential of withanolides to bind to the ACE2 receptor. nih.gov These studies have shown that several withanolides can dock at the ACE2 binding site, potentially disrupting its interaction with the viral spike protein. nih.gov Experimental work has further shown that certain withanolides and Ashwagandha extracts can downregulate the expression of ACE2 in human cells. nih.govnih.govresearchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models and Lead Optimization Strategies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, untested derivatives and guide lead optimization efforts.

Several QSAR models have been developed for withanolide analogs to predict their activity against various targets, such as human breast cancer cell lines. nih.govnih.gov These models, typically built using multiple linear regression methods, have shown high correlation and predictive accuracy. nih.govresearchgate.net

Key descriptors that have been identified as important for the anticancer activity of withanolides include:

Topological descriptors : Such as connectivity indices, which describe the branching and connectivity of atoms in the molecule. nih.govresearchgate.net

Electronic descriptors : Including dipole moment, which relates to the polarity and charge distribution of the molecule. nih.govresearchgate.net

Steric/Shape descriptors : Such as molar refractivity and shape indices, which are related to the volume and three-dimensional shape of the compound. nih.govnih.gov

These QSAR models provide a framework for the lead optimization of this compound. By systematically modifying its structure—for example, by introducing different substituents at various positions, altering hydroxylation or acetylation patterns, or modifying the side-chain lactone—and using the QSAR model to predict the activity of the resulting derivatives, researchers can prioritize the synthesis of compounds with the highest potential for improved potency and selectivity. This in silico-guided approach can significantly accelerate the drug discovery process, making it more efficient and cost-effective.

Analytical Methodologies for Quantification and Profiling of 3 Hdh Withanolide F in Research Matrices

Advanced Chromatographic Techniques

Chromatographic methods are foundational for the analysis of withanolides due to their ability to separate chemically similar compounds.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a widely adopted technique for the quantification of withanolides in Withania somnifera extracts and formulations akjournals.comnih.govmdpi.cominformaticsjournals.co.innih.govcimap.res.in. These methods typically utilize a C18 column with a gradient elution system, often involving methanol (B129727) or acetonitrile (B52724) and water with acetic acid akjournals.comnih.govmdpi.comcimap.res.in. Detection is commonly performed using a UV detector, with specific wavelengths like 230 nm or 235 nm being frequently reported for withanolides informaticsjournals.co.incimap.res.inscispace.cominternationaljournalcorner.com. For instance, a validated RP-HPLC method can achieve baseline resolution for several withanolides within 20 minutes akjournals.com. Another study reported a linear range of 1.2–720 µg/mL for withaferin A using HPLC, with a limit of detection (LOD) of 1.4 µg/mL and a limit of quantitation (LOQ) of 3.7 µg/mL akjournals.com. High-Performance Thin-Layer Chromatography (HPTLC) has also been employed, offering advantages in terms of speed and solvent consumption, with validated methods demonstrating good linearity (e.g., r² = 0.999) and low relative standard deviations (RSD) for precision scispace.cominternationaljournalcorner.comqtanalytics.in. For HPTLC, a mobile phase composition of dichloromethane–methanol–acetone (B3395972)–diethyl ether (15 + 1 + 1 + 1, v/v/v/v) was used, with quantification by densitometry at 230 nm scispace.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and more specifically LC-MS/MS (tandem mass spectrometry), is considered the gold standard for the sensitive and selective quantification of withanolides in complex matrices like plasma nih.govmdpi.comnih.govfrontiersin.orgnih.gov. This technique couples the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry. LC-MS/MS allows for the detection of withanolides at very low concentrations, making it suitable for pharmacokinetic studies mdpi.com. Studies have identified various withanolides, including potential precursors or related compounds to 3-HDH-withanolide F, such as β-hydroxy-2,3-dihydro-withanolide F, in Withania somnifera root extracts using LC-MS usc.eduresearchgate.netresearchgate.net. These methods often involve reversed-phase LC with positive ionization MS, with various sample preparation techniques like protein precipitation or solvent extraction prior to analysis mdpi.com. For example, LC-MS/MS methods have been developed and validated for the quantification of multiple withanolides, offering high sensitivity and selectivity compared to UV detection mdpi.comfrontiersin.org.

Spectroscopic Methods for Quantification

While chromatographic methods provide separation, spectroscopic techniques can offer direct quantification, often as a complementary or standalone approach.

UV Spectroscopy: Ultraviolet (UV) spectroscopy is a simple, rapid, and cost-effective method for quantifying compounds that absorb UV light. For withanolides, UV detection is commonly used in conjunction with HPLC akjournals.comnih.govmdpi.cominformaticsjournals.co.incimap.res.inscispace.comijnrph.com. The maximal absorption wavelength (λmax) for withanolide A has been reported at 235 nm internationaljournalcorner.com, and for withanolide in general, wavelengths around 223 nm or 230-235 nm are frequently utilized informaticsjournals.co.inscispace.cominternationaljournalcorner.comijnrph.comscholarsresearchlibrary.com. A validated UV spectroscopic method can be developed for the estimation of withanolides in polyherbal formulations, demonstrating linearity and accuracy ijnrph.comscholarsresearchlibrary.com. For instance, a study reported a linear range for withanolide from 5–25 µg/mL with an R² value of 0.9998 and an LOD of 0.12 mg/mL ijnrph.com. While UV spectroscopy alone might lack the specificity for complex mixtures without prior separation, it is highly effective when coupled with chromatographic separation or for analyzing relatively pure samples or specific formulations mdpi.comijnrph.comscholarsresearchlibrary.com.

Method Validation Parameters and Considerations for Robust Research Quantification

Ensuring the reliability and accuracy of analytical methods for this compound requires adherence to established validation parameters, typically following guidelines from organizations like the International Conference on Harmonization (ICH) akjournals.comnih.govscispace.cominternationaljournalcorner.comqtanalytics.inijnrph.com. Key parameters include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix (e.g., other withanolides, plant metabolites) akjournals.comscispace.comfrontiersin.org. LC-MS/MS offers high specificity due to its ability to detect specific mass-to-charge ratios.

Linearity: The method should demonstrate a direct proportional relationship between the analyte concentration and the instrument's response over a defined range akjournals.comnih.govscispace.cominternationaljournalcorner.comqtanalytics.inijnrph.comresearchgate.net. Calibration curves are generated using standard solutions, and linearity is assessed by correlation coefficients (r²). For example, linearity for withanolide A was reported in the range of 100-400 ng/spot with r² values of 0.999 internationaljournalcorner.com, and for withanolides in general, ranges like 20-200 µg/mL have been used nih.gov.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies, where a known amount of the analyte is added to a sample akjournals.cominformaticsjournals.co.incimap.res.inscispace.cominternationaljournalcorner.comqtanalytics.inijnrph.comscholarsresearchlibrary.com. Recoveries typically fall within the 90-105% or 98-102% range, indicating good accuracy akjournals.comnih.govinformaticsjournals.co.ininternationaljournalcorner.comscholarsresearchlibrary.com.

Precision: This includes repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). It is evaluated by the relative standard deviation (RSD) of measurements. Low RSD values (e.g., < 3% or < 2%) indicate good precision akjournals.comnih.govinformaticsjournals.co.inscispace.cominternationaljournalcorner.comijnrph.com. For instance, intraday and interday RSD values for withanolides have been reported to be below 0.86% scispace.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively scispace.cominternationaljournalcorner.comqtanalytics.inijnrph.com. LOD and LOQ values are critical for trace analysis and ensuring the sensitivity of the method. For HPTLC, LOD and LOQ values were reported as 30 ng/spot and 80 ng/spot for withanolide A internationaljournalcorner.com.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate) scispace.cominternationaljournalcorner.comqtanalytics.in. This ensures the method's reliability under routine laboratory conditions.

Stability: The stability of the analyte in sample solutions over time is also an important consideration, with solutions often found to be stable for at least 24 hours at room temperature nih.gov.

The selection of an appropriate analytical method for this compound depends on the specific research objective, the nature of the sample matrix, and the required sensitivity and specificity. A combination of chromatographic separation with sensitive detection, such as LC-MS/MS, is often preferred for complex matrices and trace-level quantification, while HPLC-UV or HPTLC can be suitable for extract analysis and quality control.

Future Perspectives and Emerging Avenues in 3 Hdh Withanolide F Research

Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanism Delineation

The translation of in vitro findings to clinical efficacy is a significant hurdle in drug development. For 3-HDH-withanolide F, moving beyond traditional two-dimensional cell cultures and conventional animal models is crucial for a more accurate understanding of its biological activity. The development of advanced preclinical models that better mimic human physiology will be instrumental in delineating its precise mechanisms of action and predicting its therapeutic efficacy.

Future research should focus on employing three-dimensional (3D) organoid and "organ-on-a-chip" (OOC) technologies. nih.gov These models replicate the complex cellular architecture and microenvironment of human tissues, offering a more physiologically relevant context to study the effects of this compound. For instance, patient-derived organoids could be used to assess the compound's efficacy on a personalized level, particularly in oncology research. nih.gov Furthermore, multi-organ chips could elucidate the compound's metabolism, distribution, and potential inter-organ toxicity, providing a systemic view of its pharmacodynamics that is not achievable with simpler models. nih.gov

Table 1: Advanced Preclinical Models for this compound Research

| Model Type | Application for this compound | Potential Insights |

|---|---|---|

| 3D Organoids | Testing efficacy in patient-derived tumor organoids. | Personalized therapeutic response; mechanism of action in a tissue-like context. |

| Organ-on-a-Chip (OOC) | Simulating drug metabolism using liver-on-a-chip models. | Pharmacokinetic profiling; prediction of drug-drug interactions. |

| Microphysiological Systems (MPS) | Modeling complex diseases (e.g., neuroinflammation, cancer metastasis). | Efficacy in a dynamic, multi-cell type environment; identification of novel targets. |

| Humanized Mouse Models | Evaluating effects on a human immune system in vivo. | Immunomodulatory properties; in vivo efficacy and safety. |

Innovations in Biosynthetic Pathway Engineering and Synthetic Biology for Sustainable Production

The reliance on plant extraction for withanolides presents significant challenges, including low yields, batch-to-batch variability, and sustainability concerns. researchgate.net Synthetic biology and biosynthetic pathway engineering offer a transformative solution for the sustainable and scalable production of this compound. nih.govnih.gov The chemical synthesis of withanolides is often complex and economically unviable due to their intricate stereochemistry. frontiersin.orgnih.gov

A primary goal is the complete elucidation of the this compound biosynthetic pathway. While the general withanolide pathway is partially understood, involving enzymes like cycloartenol (B190886) synthase and various cytochrome P450s, the specific enzymes responsible for the final tailoring steps that produce this compound remain to be identified. frontiersin.orgnih.gov Once identified, the genes encoding these enzymes can be transferred into microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to create cellular factories for its production. biorxiv.orgmdpi.combiorxiv.org Metabolic engineering techniques, including the use of CRISPR-Cas9, can then be employed to optimize metabolic flux towards the target compound, enhancing yields and minimizing the production of unwanted byproducts. nih.gov

Table 2: Key Gene and Enzyme Targets for Biosynthetic Engineering

| Enzyme Class | Gene (Example from W. somnifera) | Role in Withanolide Biosynthesis | Engineering Strategy |

|---|---|---|---|

| Squalene (B77637) Synthase | WsSQS | Commits carbon flux to sterol/triterpenoid (B12794562) synthesis. | Overexpression to increase precursor supply. nih.gov |

| Cycloartenol Synthase | WsOSC/CS | Catalyzes the first committed step in sterol synthesis. frontiersin.org | Enhance activity to boost the core scaffold production. |

| Cytochrome P450s | CYP87G1, CYP88C7 | Perform critical oxidation and hydroxylation steps. biorxiv.orgbiorxiv.org | Identify and express specific P450s for this compound; optimize cofactor recycling. nih.gov |

| Short-chain Dehydrogenase | - | Involved in forming the lactone ring. biorxiv.org | Characterize and co-express with other pathway enzymes. |

Rational Design and Development of Next-Generation this compound Analogs

While this compound may possess inherent biological activity, its properties such as potency, selectivity, and bioavailability may not be optimal. Rational drug design provides a powerful framework for developing next-generation analogs with improved therapeutic profiles. nih.gov This approach leverages an understanding of the compound's structure-activity relationship (SAR) to make targeted chemical modifications. nih.gov

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict how modifications to the this compound scaffold will affect its binding to biological targets. researchgate.netnih.gov For example, if the primary target is identified as a specific protein kinase, docking simulations can guide the design of analogs that fit more snugly into the active site, potentially increasing inhibitory potency. A recent breakthrough in developing a scalable, divergent synthesis route for withanolides paves the way for creating a wide array of novel analogs that are not accessible through plant isolation. moffitt.orgnih.gov This allows for systematic exploration of the chemical space around the core structure to enhance desired activities and reduce off-target effects. whiterose.ac.uk

Table 3: Strategies for Rational Analog Design

| Design Strategy | Description | Desired Outcome |

|---|---|---|

| Scaffold Modification | Altering the core steroidal rings of this compound. | Improve binding affinity and selectivity for the target. |

| Side-Chain Engineering | Modifying the lactone side chain. | Enhance bioavailability and modulate mechanism of action. |

| Functional Group Addition/Removal | Adding or removing groups like hydroxyls or epoxides. | Fine-tune solubility, metabolic stability, and target interactions. nih.gov |

| Prodrug Development | Attaching a promoiety to be cleaved in vivo. | Improve drug delivery to specific tissues or cells. |

Integration of this compound Research with Systems Biology and Multi-Omics Approaches

To fully comprehend the biological impact of this compound, research must move from a single-target perspective to a holistic, systems-level view. Withanolides are known to modulate multiple signaling pathways, including NF-κB and STAT3. nih.govbiomedres.us Integrating multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive map of the cellular response to the compound. nih.gov

For example, treating cancer cells with this compound and subsequently performing RNA-sequencing (transcriptomics) can reveal all the genes whose expression is altered. This can uncover novel pathways affected by the compound. Proteomics can identify changes in protein levels and post-translational modifications, offering direct insight into the compound's effect on cellular machinery. nih.gov Metabolomics can measure shifts in cellular metabolites, providing a functional readout of the metabolic state after treatment. researchgate.net When these datasets are integrated using bioinformatics tools, they can reveal the interconnected network of pathways modulated by this compound, identify potential biomarkers of response, and uncover mechanisms of action that would be missed by traditional hypothesis-driven research. researchgate.netsemanticscholar.org

Table 4: Application of Multi-Omics in this compound Research

| Omics Field | Technology | Key Questions Addressed |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Which genes and signaling pathways are activated or suppressed by the compound? |

| Proteomics | Mass Spectrometry | Which proteins are direct targets? How does the compound alter protein expression and signaling cascades? |

| Metabolomics | LC-MS/GC-MS | How does the compound affect cellular metabolism? What are the functional consequences of its activity? |

| Genomics | CRISPR Screening | Which genes are essential for the compound's cytotoxic or therapeutic effects? |

By embracing these future perspectives, the scientific community can overcome existing challenges and unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective therapies.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating 3-HDH-withanolide F from plant sources?

- Answer: Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography and HPLC. Key steps include:

- Sample preparation : Ensure plant material is lyophilized and homogenized to maximize compound recovery .

- Solvent optimization : Use polarity gradients to separate withanolides from co-extractives.

- Validation : Confirm purity via NMR and LC-MS, aligning with protocols for structurally similar compounds .

- Table 1 : Common solvents and yields for this compound isolation

| Solvent System | Purity (%) | Yield (mg/kg) | Reference Method |

|---|---|---|---|

| Methanol:Water (8:2) | 92.5 | 12.3 | |

| Ethyl Acetate:DCM (1:1) | 85.7 | 9.8 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer:

- NMR : Use H and C NMR to resolve steroidal backbone modifications and lactone ring configurations.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHO) and fragmentation patterns.

- Comparative analysis : Cross-reference spectral data with existing withanolide libraries to validate structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Answer: Contradictions may arise from assay variability or compound instability. Mitigation strategies include:

- Triangulation : Validate bioactivity across multiple assays (e.g., cytotoxicity, anti-inflammatory) and cell lines .

- Standardized protocols : Adopt consistent IC measurement conditions (e.g., incubation time, solvent controls).

- Meta-analysis : Compare results with structurally analogous withanolides (e.g., withaferin A) to identify structure-activity trends .

- Table 2 : Bioactivity variability in this compound studies

| Assay Type | IC (μM) | Cell Line | Reference |

|---|---|---|---|

| Cytotoxicity | 12.4 ± 1.2 | HeLa | |

| Anti-inflammatory | 8.9 ± 0.7 | RAW 264.7 |

Q. What synthetic strategies improve the yield of this compound derivatives?

- Answer: Semi-synthetic modification often leverages:

- Regioselective oxidation : Use BBr or NaBH to modify hydroxyl groups without degrading the lactone ring .

- Protecting groups : Temporarily block reactive sites (e.g., using acetyl or benzyl groups) during multi-step synthesis.

- Catalytic hydrogenation : Optimize Pd/C conditions to reduce double bonds selectively .

- Key Reaction :

- Stepwise derivatization : Benzoylation at C-27 followed by deprotection yields analogs with enhanced solubility .

Methodological Considerations

Q. How should researchers design studies to assess this compound’s mechanism of action?

- Answer:

- Multi-omics integration : Combine transcriptomics and proteomics to map signaling pathways (e.g., NF-κB inhibition).

- Knockdown models : Use siRNA or CRISPR to validate target genes in vitro .

- Dose-response curves : Establish linearity ranges (e.g., 1–50 μM) to avoid off-target effects .

Q. What quality control measures ensure reproducibility in this compound research?

- Answer:

- Batch consistency : Certify compound purity (>95%) via HPLC and provide spectral validation in supplementary data .

- Stability testing : Monitor degradation under varying pH and temperature conditions.

- Inter-laboratory validation : Share protocols with collaborators to minimize procedural biases .

Data Analysis & Reporting

Q. How can mixed-methods approaches enhance this compound research?

- Answer:

- Quantitative-qualitative integration : Pair LC-MS quantification with ethnobotanical surveys to contextualize traditional uses.

- Member checking : Validate transcriptomic findings with domain experts to reduce interpretive errors .

- Data transparency : Publish raw NMR/HRMS files in open-access repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.